(S)-7-Chloro-8-fluorochroman-4-amine
Description
(S)-7-Chloro-8-fluorochroman-4-amine is a chiral chroman derivative with a molecular formula of C₉H₉ClFNO and a molecular weight of 201.63 g/mol. The compound features a benzodioxane (chroman) core substituted with chlorine and fluorine at positions 7 and 8, respectively, and an amine group at position 4. Its stereochemistry at the C4 position is designated as S-configuration, which is critical for interactions with chiral biological targets. However, specific pharmacological data for this compound remain undisclosed in publicly available literature .
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
(4S)-7-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9ClFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m0/s1 |
InChI Key |
IUCSKERVRZGIEE-ZETCQYMHSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC(=C2F)Cl |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-8-fluorochroman-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman ring, followed by the introduction of the chlorine and fluorine substituents. The amine group is then introduced through a nucleophilic substitution reaction. The stereochemistry is controlled using chiral catalysts or chiral starting materials to ensure the (S) configuration.
Industrial Production Methods
In an industrial setting, the production of (S)-7-Chloro-8-fluorochroman-4-amine may involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and catalysts is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Chloro-8-fluorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or secondary amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(S)-7-Chloro-8-fluorochroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-7-Chloro-8-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical differences between (S)-7-Chloro-8-fluorochroman-4-amine and its analogues:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Functional Group (Position) | Stereochemistry |
|---|---|---|---|---|---|
| (S)-7-Chloro-8-fluorochroman-4-amine | C₉H₉ClFNO | 201.63 | Cl (7), F (8) | Amine (4) | S-configuration |
| (R)-8-Chloro-7-fluorochroman-4-amine | C₉H₉ClFNO | 201.63 | Cl (8), F (7) | Amine (4) | R-configuration |
| 7-Methoxy-3-Chromanone | C₁₀H₁₀O₃ | 178.18 | OMe (7) | Ketone (3) | N/A |
| 7-Methoxy-4-methylcoumarin | C₁₁H₁₀O₃ | 190.19 | OMe (7), Me (4) | Lactone (Coumarin core) | N/A |
Key Observations:
(R)-8-Chloro-7-fluorochroman-4-amine (CAS 1272732-56-5): Positional and Stereochemical Isomerism: Unlike the S-isomer, this compound has swapped halogen positions (Cl at 8, F at 7) and R-configuration at C4. These differences may lead to distinct binding affinities in chiral environments (e.g., enzymes or receptors) .
7-Methoxy-3-Chromanone: Functional Group Variation: Replaces the amine at position 4 with a ketone at position 3. The methoxy group (electron-donating) contrasts with halogens (electron-withdrawing), affecting aromatic reactivity and solubility. Biological Relevance: Ketones are hydrogen-bond acceptors, which may reduce membrane permeability compared to amines .
7-Methoxy-4-methylcoumarin: Core Structure Difference: Coumarin (benzopyrone) vs. chroman (benzodioxane). The lactone group in coumarin enhances rigidity and may improve fluorescence properties.
Hypothesized Pharmacological and Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: Halogens (Cl, F) in (S)-7-Cl-8-F-chroman-4-amine increase electrophilicity of the aromatic ring, favoring interactions with nucleophilic residues in target proteins. Methoxy groups in analogues (e.g., 7-Methoxy-3-Chromanone) donate electrons, enhancing resonance stability but reducing reactivity .
Stereochemical Impact :
- The S-configuration in the target compound may confer selectivity for specific biological targets (e.g., G protein-coupled receptors) that discriminate between enantiomers.
Biological Activity
(S)-7-Chloro-8-fluorochroman-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
(S)-7-Chloro-8-fluorochroman-4-amine is classified as a chroman derivative, characterized by the following:
- Molecular Formula : C10H9ClF N
- Molecular Weight : 201.62 g/mol
- IUPAC Name : (4R)-7-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine
The presence of chlorine and fluorine substituents on the chroman ring enhances its reactivity and interaction with biological targets, making it a candidate for various pharmacological studies.
The biological activity of (S)-7-Chloro-8-fluorochroman-4-amine is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The halogenated chroman structure allows for enhanced binding affinity due to:
- Halogen Bonding : The presence of halogens can facilitate stronger interactions with biological molecules.
- Hydrophobic Interactions : The lipophilicity introduced by the halogen atoms aids in membrane permeability and receptor binding.
These interactions can modulate various biological pathways, potentially influencing enzyme activity or receptor function.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of (S)-7-Chloro-8-fluorochroman-4-amine. It has shown promising results against various bacterial strains, suggesting potential applications in treating infections. In vitro assays demonstrated significant inhibition of growth in resistant strains, indicating its utility as an antimicrobial agent .
Antiplasmodial Activity
In a study assessing antiplasmodial activity against Plasmodium falciparum, several derivatives of (S)-7-Chloro-8-fluorochroman-4-amine were synthesized and tested. The results indicated that compounds with modifications to the amine group exhibited enhanced activity in the nanomolar range against both chloroquine-sensitive and resistant strains. Notably, specific substitutions led to substantial increases in efficacy, highlighting the importance of structural optimization in drug design .
Comparative Analysis with Related Compounds
To better understand the unique properties of (S)-7-Chloro-8-fluorochroman-4-amine, a comparison with structurally related compounds is useful. The following table summarizes key differences:
| Compound Name | Key Differences |
|---|---|
| 7-Chloro-8-fluorochroman-4-carboxylic acid | Contains a carboxylic acid group instead of an amine |
| 7-Chloro-8-fluorochroman-4-ol | Features a hydroxyl group instead of an amine |
| 7-Chloro-N-(4-fluorobenzyl)-chroman | Lacks the specific amine configuration; different activity profile |
The unique stereochemistry and functional groups of (S)-7-Chloro-8-fluorochroman-4-amine contribute to its distinct biological properties, making it valuable for further research in medicinal chemistry.
Future Directions and Applications
Given its promising biological activity, (S)-7-Chloro-8-fluorochroman-4-amine may serve as a lead compound for developing new therapeutic agents targeting specific diseases. Ongoing research aims to elucidate its mechanisms further and explore its potential applications in treating various conditions, including infectious diseases and possibly cancer.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of (S)-7-Chloro-8-fluorochroman-4-amines exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential for clinical applications .
- Antiplasmodial Screening : In vitro screening against P. falciparum demonstrated that modifications to the amine group could enhance antiplasmodial activity significantly, providing insights into structure–activity relationships critical for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
